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Vanadium, bis(h6-benzene)-

Cat. No.: B12094131
CAS No.: 12129-72-5
M. Wt: 135.10 g/mol
InChI Key: MOOOZOQCKRBKHM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Bis(arene) Complexes

The journey to understanding compounds like Vanadium, bis(h6-benzene)- is rooted in the historical development of arene π-coordination chemistry. Arene complexes are organometallic compounds where a transition metal is coordinated to one or more arene ligands. numberanalytics.com

The concept of a metal bonding to an unsaturated organic molecule through its π-electrons was a groundbreaking development in chemistry. A pivotal moment in this field was the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, by William Zeise in 1827. libretexts.org This was the first reported compound containing a metal-olefin bond, where the ethylene (B1197577) molecule binds side-on to the platinum atom. libretexts.org The bonding in Zeise's salt is described by the Dewar-Chatt-Duncanson model, which involves the donation of electron density from the π-bonding orbital of the alkene to a d-orbital of the metal and back-donation from a filled metal d-orbital to the empty π*-antibonding orbital of the alkene. umb.edu This model of π-coordination laid the essential theoretical groundwork for understanding the bonding in more complex arene complexes. umb.edu

The synthesis of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by Ernst Otto Fischer and Walter Hafner in 1955 marked a significant milestone in organometallic chemistry. acs.org This discovery was inspired by the earlier elucidation of the sandwich structure of ferrocene. acs.org Fischer and Hafner successfully prepared bis(benzene)chromium by reacting chromium(III) chloride with benzene (B151609) in the presence of aluminum chloride and aluminum powder. wikipedia.orgwikidoc.orgchemeurope.com The initial product was the yellow cationic complex [Cr(C₆H₆)₂]⁺, which was then reduced to the neutral, air-sensitive bis(benzene)chromium. wikipedia.orgwikidoc.orgchemeurope.com This work was pivotal as it demonstrated that neutral aromatic molecules could form stable sandwich complexes with transition metals, a concept that had been unknowingly foreshadowed by the earlier work of Franz Hein on the reaction of phenylmagnesium bromide with CrCl₃. wikidoc.orgchemeurope.com Hein had, in fact, synthesized cationic sandwich complexes containing biphenyl (B1667301) and terphenyl ligands decades earlier, but their true nature was not understood until Fischer and Hafner's breakthrough. wikidoc.orgchemeurope.com

General Overview of Transition Metal Arene Complexes

Transition metal arene complexes are a class of organometallic compounds with the general formula (C₆R₆)ₓMLy. wikipedia.org They are typically synthesized via methods such as the Fischer-Hafner synthesis (reductive Friedel-Crafts reaction), direct reaction of a metal vapor with an arene, or ligand exchange reactions. wikipedia.org The arene ligand most commonly binds to the metal center in an η⁶-fashion, where all six carbon atoms of the aromatic ring are coordinated to the metal. numberanalytics.comnumberanalytics.com However, other coordination modes like η² and η⁴ are also known. numberanalytics.com The coordination of the arene to the metal alters the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.netlibretexts.org These complexes have found applications in various areas, including catalysis for reactions like hydrogenation and polymerization. acs.orgnumberanalytics.com

Unique Position of Vanadium, bis(h6-benzene)- in Group 5 Organometallics

Vanadium, bis(h6-benzene)-, with the formula V(η⁶-C₆H₆)₂, holds a distinct position within the organometallic chemistry of Group 5 elements (Vanadium, Niobium, Tantalum). It is a black, crystalline solid that is paramagnetic. mocvd-precursor-encyclopedia.de Its synthesis can be achieved through the co-condensation of vanadium vapor with benzene or via a reductive Friedel-Crafts type reaction similar to that used for bis(benzene)chromium, starting from VCl₄. mocvd-precursor-encyclopedia.dewikipedia.org

Unlike the 18-electron bis(benzene)chromium, bis(benzene)vanadium is a 17-electron species, which is the source of its paramagnetism and unique reactivity. mocvd-precursor-encyclopedia.de The electronic configuration of the vanadium atom in this complex is d⁵. mocvd-precursor-encyclopedia.de Experimental studies have shown that it has a negative electron affinity, meaning it is unstable towards electron attachment. capes.gov.br Theoretical studies have also explored its potential in one-dimensional organometallic wires, predicting interesting magnetic properties. arxiv.org The study of its anions, such as [V(C₆H₆)₂]⁻, has also been a subject of research, revealing a new class of organovanadium complexes. rsc.org

Properties of Bis(benzene)vanadium

Property Value
Chemical Formula (C₆H₆)₂V americanelements.com
Molecular Weight 207.17 g/mol ereztech.com
Appearance Black crystalline solid mocvd-precursor-encyclopedia.de
Melting Point 277 °C (in N₂) ereztech.com
Electron Count 17 mocvd-precursor-encyclopedia.de
Magnetic Property Paramagnetic (1.68 BM) mocvd-precursor-encyclopedia.de
Ionization Energy 5.784 ± 0.002 eV nih.gov
Structure Eclipsed D₆h configuration with flat benzene rings nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12V B12094131 Vanadium, bis(h6-benzene)- CAS No. 12129-72-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12129-72-5

Molecular Formula

C6H12V

Molecular Weight

135.10 g/mol

IUPAC Name

cyclohexane;vanadium

InChI

InChI=1S/C6H12.V/c1-2-4-6-5-3-1;/h1-6H2;

InChI Key

MOOOZOQCKRBKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC1.[V]

Origin of Product

United States

Synthetic Methodologies for Vanadium, Bis H6 Benzene and Derivatives

Direct Synthesis Approaches

Direct methods for synthesizing neutral bis(arene)vanadium complexes, including the parent compound Vanadium, bis(h6-benzene)-, are well-established. These techniques can be broadly categorized into chemical reduction methods and metal vapor synthesis.

Chemical Reduction Methods

Chemical reduction provides a convenient and common pathway to bis(arene)vanadium complexes. These methods typically start from a vanadium halide precursor.

A prevalent method for synthesizing bis(arene)vanadium complexes involves the reaction of vanadium(III) chloride (VCl₃) or vanadium(IV) chloride (VCl₄) with the desired arene. thieme-connect.dethieme-connect.de This reaction is carried out in the presence of a reducing agent, typically aluminum powder, and is catalyzed by aluminum trichloride (B1173362) (AlCl₃). thieme-connect.dethieme-connect.dethieme-connect.de The arene itself, such as benzene (B151609) or toluene (B28343), serves as both a reactant and a solvent in many procedures. thieme-connect.deresearchgate.net

For instance, the synthesis of a bis(arene)vanadium(0) complex can be achieved by reacting VCl₃ with an arene, aluminum powder, and AlCl₃. thieme-connect.de A specific example involves heating VCl₃, Al powder, and AlCl₃ in 1,3,5-trimethylbenzene at 100°C for 2 hours. thieme-connect.de This general approach is considered one of the most convenient routes for these types of complexes. thieme-connect.dethieme-connect.de

Vanadium PrecursorAreneReducing AgentCatalyst/PromoterGeneral ConditionsProduct Type
VCl₃ or VCl₄Benzene, Toluene, Mesitylene, etc.Aluminum PowderAluminum Trichloride (AlCl₃)Heating in arene solventBis(arene)vanadium(0)

The Fischer-Hafner synthesis is a classical and significant method for preparing bis(arene)metal complexes, including Vanadium, bis(h6-benzene)-. mocvd-precursor-encyclopedia.depsgcas.ac.in This two-step process begins with the reduction of a metal salt, such as VCl₃, in the presence of benzene and a Lewis acid like AlCl₃, using aluminum as the reducing agent. researchgate.netmocvd-precursor-encyclopedia.de This initially forms a cationic intermediate, the bis(η6-benzene)vanadium(I) tetrachloroaluminate salt, [(C₆H₆)₂V]⁺[AlCl₄]⁻. mocvd-precursor-encyclopedia.de

The second step involves the reduction of this cationic complex to the neutral Vanadium, bis(h6-benzene)-. mocvd-precursor-encyclopedia.de This reduction is typically accomplished using a dithionite (B78146) salt in an alkaline solution. mocvd-precursor-encyclopedia.de While historically important, a drawback of this specific route is that the theoretical yield for the reduction of the cationic intermediate is limited. thieme-connect.dethieme-connect.de The biphasic liquid system formed during the Fischer-Hafner reduction of VCl₃ in toluene has been shown to contain the [V(η⁶-MeC₆H₅)₂]⁺ cation. researchgate.netresearchgate.net

StepReactantsProductKey Features
1VCl₃, Benzene, Al, AlCl₃[(C₆H₆)₂V]⁺[AlCl₄]⁻Formation of a cationic intermediate.
2[(C₆H₆)₂V]⁺[AlCl₄]⁻, S₂O₄²⁻ (dithionite), OH⁻V(η⁶-C₆H₆)₂Reduction to the neutral complex.

Metal Vapor Synthesis

Metal vapor synthesis (MVS) offers a direct route to Vanadium, bis(h6-benzene)- and its derivatives by reacting vanadium metal atoms with the arene ligand. thieme-connect.de In this technique, vanadium metal is vaporized and co-condensed with the vapor of the arene, such as benzene, at low temperatures, often at liquid nitrogen temperature. google.comresearchgate.net This method allows for the direct formation of the neutral bis-arene transition metal compound. google.com

MVS is particularly useful for synthesizing complexes that are not readily accessible through wet chemical methods. google.com For example, it has been successfully used to prepare various bis(arene)vanadium(0) complexes, including those with halogenated arenes. researchgate.net

Preparation of Anionic Bis(arene)vanadium Species

The synthesis of anionic bis(arene)vanadium complexes involves the reduction of the corresponding neutral 17-electron bis(arene)vanadium(0) compounds.

Alkali Metal Reduction of Neutral Complexes

Anionic bis(arene)vanadate(1-) derivatives, which are 18-electron species, can be prepared by treating the neutral bis(arene)vanadium(0) complexes with an excess of an alkali metal reducing agent, such as potassium sand. thieme-connect.dethieme-connect.de This reaction is typically performed at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de The reduction of the neutral complex leads to the formation of the corresponding potassium salt of the bis(η6-arene)vanadate(1–) anion. thieme-connect.dethieme-connect.de For example, bis(η6-benzene)vanadium(0) can be reduced to its anionic counterpart, [V(η6-C₆H₆)₂]⁻. Vanadium-arene complex anions have also been synthesized in the gas phase through the reaction of laser-vaporized vanadium atoms with aromatic compound vapors. capes.gov.br

Starting ComplexReducing AgentSolventProduct
Bis(η⁶-arene)vanadium(0)Potassium sandTetrahydrofuran (THF)[V(η⁶-arene)₂]⁻K⁺
Vaporized Vanadium AtomsArene VaporGas PhaseV₁(arene)ₘ⁻ (m=1, 2)

Solvated Potassium Salt Isolation

The reduction of bis(arene)vanadium(0) complexes, such as Vanadium, bis(h6-benzene)-, with potassium in coordinating ether solvents leads to the formation of the corresponding bis(arene)vanadate(-I) derivatives. scispace.com Solvated potassium salts of these anions can be isolated, with the success of the isolation and the yield depending on the specific arene ligands and the procedural conditions employed. scispace.commolaid.com

For instance, the reduction of bis(benzene)vanadium(0) with potassium metal in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (THF) at room temperature yields potassium bis(benzene)vanadate(-I). scispace.comthieme-connect.de Similarly, reacting bis(mesitylene)vanadium(0) under the same conditions produces the corresponding potassium salt. scispace.com The isolation of these solvated salts is a key step in the study of the reactivity of these low-valent organovanadium species. scispace.com

Synthetic Routes to Substituted and Bridged Vanadium, bis(h6-benzene)- Complexes

Ansa-Bridged Derivatives

Ansa-bridged derivatives of bis(benzene)vanadium, also known as vanadoarenophanes, are characterized by a bridge connecting the two arene rings. acs.org The synthesis of these strained molecules often begins with the selective dimetalation of bis(η6-benzene)vanadium. acs.org An optimized procedure involves the use of butyllithium (B86547) (BuLi) in the presence of N,N,N',N',N''-pentamethyldiethylenetriamine (tmeda) to produce [V(η6-C6H5Li)2]·tmeda. acs.org This lithiated intermediate serves as a versatile precursor for creating bridged complexes through reactions with various element dihalides. acs.orgthieme-connect.de

The length and nature of the ansa-bridge influence the degree of ring strain in the resulting vanadoarenophane. acs.orgcolab.ws For example, single-atom bridges create highly strained systems. researchgate.net The reactivity of these strained molecules is of significant interest; for instance, the B-B bond in a thieme-connect.debora species, [V(η6-C6H5)2B2(NMe2)2], can be cleaved by platinum complexes. acs.orgcolab.ws

Vanadoarenophanes with Heteroatom Bridges (e.g., Silicon, Tin, Germanium, Zirconium, Boron)

A variety of heteroatoms have been incorporated as bridging elements in vanadoarenophanes. acs.orgresearchgate.net The synthesis generally involves the reaction of the dilithiated bis(benzene)vanadium intermediate with dihalides of the desired heteroatom. acs.org

Silicon-bridged: Reaction of [V(η6-C6H5Li)2]·tmeda with dichlorodimethylsilane (B41323) or other dichlorosilanes yields silicon-bridged vanadoarenophanes. thieme-connect.deresearchgate.net For example, [1,1-bis(η6-phenyl)siletane]vanadium(0) is formed using 1,1-dichloro-1-silacyclobutane. thieme-connect.de These silicon-bridged complexes can undergo ring-opening polymerization to produce polymers with vanadium atoms in the main chain. researchgate.net

Tin-bridged: The first tin-bridged bis(benzene)vanadium complexes have been synthesized and characterized. colab.wsresearchgate.net These compounds exhibit interesting oxidative addition and insertion behaviors. colab.wsresearchgate.net

Boron-bridged: Boron has also been successfully used as a bridging atom, leading to the formation of [n]boravanadoarenophanes (where n indicates the number of atoms in the bridge). acs.org

Germanium-bridged: Germanium can also be incorporated into the periphery of bis(benzene)vanadium. acs.org

Zirconium-bridged: While direct zirconium bridging of bis(benzene)vanadium is less commonly detailed, the synthesis of ansa-metallocenes with zirconium bridges in related cyclopentadienyl (B1206354) systems is well-established, suggesting potential synthetic pathways. researchgate.net

The properties of these heteroatom-bridged vanadoarenophanes, including their molecular strain and electronic structure, are influenced by the size and number of the bridging atoms. acs.orgcolab.ws

Complexes with Linked Arene Ligands

Vanadium can form complexes with arene ligands that are linked together, such as those derived from polycyclic aromatic hydrocarbons like naphthalene (B1677914) and biphenyl (B1667301). thieme-connect.de The synthesis of these complexes often follows the general method for bis(arene)vanadium compounds, which involves the reaction of a vanadium chloride (VCl3 or VCl4) with the corresponding arene in the presence of aluminum trichloride and aluminum powder. thieme-connect.de

Additionally, linking ligands with multiple distinct coordination sites can be used to construct multinuclear vanadium complexes. For example, asymmetric ligands with separate tridentate and bidentate sites have been shown to form trinuclear metallacyclic oxidovanadium(V) complexes. mdpi.com In these structures, the vanadium centers are bridged by the linking ligands, creating complex, tripodal architectures. mdpi.com

Mixed-Ligand Half-Sandwich Complexes (e.g., Arene-Cyclopentadienyl Vanadium)

Mixed-ligand half-sandwich complexes of vanadium containing one arene ligand and one cyclopentadienyl (Cp) ligand are known. thieme-connect.de A key example is (η6-benzene)(η5-cyclopentadienyl)vanadium(I). thieme-connect.de One synthetic route to this type of complex involves the reaction of vanadocene with 1,3-cyclohexadiene. thieme-connect.de Using a substituted cyclohexadiene, such as methylcyclohexadiene, results in the corresponding toluene complex, (η5-cyclopentadienyl)(toluene)vanadium(I). thieme-connect.de Another approach involves the reduction of vanadocene with potassium naphthalenide, followed by reaction with 1,2-dichloroethane (B1671644) to yield an analogous naphthalene complex. thieme-connect.de These mixed-ligand complexes are of interest due to their unique electronic properties, bridging those of the 17-electron bis(η6-benzene)vanadium and the 15-electron vanadocene. thieme-connect.de

Data Tables

Table 1: Examples of Synthesized Vanadium, bis(h6-benzene)- Derivatives

Compound TypeSpecific ExampleBridging/Linking GroupKey Synthetic Precursor(s)Reference(s)
Solvated Potassium SaltPotassium bis(benzene)vanadate(-I)N/ABis(benzene)vanadium(0), Potassium scispace.comthieme-connect.de
Ansa-Bridged[1,1-bis(η6-phenyl)siletane]vanadium(0)-Si(CH2)2-[V(η6-C6H5Li)2]·tmeda, 1,1-dichloro-1-silacyclobutane thieme-connect.de
Heteroatom-Bridged[V(η6-C6H5)2B2(NMe2)2]-B(NMe2)-B(NMe2)-[V(η6-C6H5Li)2]·tmeda, Dihalodiborane acs.org
Heteroatom-BridgedTin-bridged bis(benzene)vanadium-SnR2-Dilithiated bis(benzene)vanadium, Dichlorodiorganotin colab.wsresearchgate.net
Linked Arene LigandTrinuclear oxidovanadium(V) complexAsymmetric multidentate Schiff baseVanadium(III) chloride, H4L3+3R·HCl mdpi.com
Mixed-Ligand Half-Sandwich(η6-benzene)(η5-cyclopentadienyl)vanadium(I)N/AVanadocene, 1,3-cyclohexadiene thieme-connect.de

Electronic Structure and Bonding Characterization

Theoretical Frameworks

A variety of theoretical methods have been employed to model Vanadium, bis(h6-benzene)-, each offering unique perspectives on its electronic properties.

Early theoretical work on the half-sandwich complex (η6-benzene)vanadium and its cation utilized local-spin-density linear combination of atomic orbitals (LSD-LCAO) techniques to determine ground-state geometries. unb.ca Subsequent studies extended this approach to the full sandwich complex, Vanadium, bis(h6-benzene)-, using the local-density-functional LCAO method for geometry optimization and the computation of its electronic structure. unb.ca These pioneering LCAO studies provided foundational data on the molecule's structure and bonding. unb.ca

The electronic structure of Vanadium, bis(h6-benzene)- has been investigated using a combination of optical and EPR spectroscopy alongside Xα-Molecular Orbital (Xα-MO) calculations. colab.ws This combined experimental and theoretical approach allows for a detailed correlation between spectroscopic observations and the underlying molecular orbital framework, providing insights into the electronic states of the complex. colab.ws

Density Functional Theory (DFT) has become the predominant method for investigating transition metal complexes, including Vanadium, bis(h6-benzene)-. nih.govnih.gov DFT calculations are valued for their ability to provide precise and reliable information on molecular geometry, electronic properties, and vibrational frequencies. nih.gov Various studies have employed DFT to explore the geometric and electronic structures of vanadium-benzene clusters, confirming that they exhibit multiple-decker sandwich structures. nih.govarxiv.orgmpg.deresearchgate.net The accuracy of DFT results can depend on the chosen exchange-correlation functional, with different functionals sometimes yielding varying predictions for properties like spin state energies. aps.orgtu-braunschweig.de

Determining the most stable geometric arrangement, or ground-state geometry, is a critical first step in computational analysis as it significantly influences the predicted optoelectronic characteristics. researchgate.net For Vanadium, bis(h6-benzene)-, DFT calculations have been used to optimize the molecule's geometry, reaching the lowest probable potential energy. researchgate.net

Studies have found that the Vanadium-Benzene (V-Bz) distance is a particularly sensitive structural parameter. aps.org Different DFT functionals, such as BPW91 and B3LYP, have been used to optimize the geometry, revealing that the system's atomic structure is dependent on its spin multiplicity. aps.org For instance, symmetry-unconstrained optimizations show that depending on the functional used, the system can adopt different symmetries at different spin states. aps.org First-principles calculations based on DFT have also been used to investigate the formation of vanadium-benzene chains on gold surfaces. researchgate.net

Table 1: DFT-Optimized Geometries for Vanadium-Benzene (VBz) Half-Sandwich at Different Spin Multiplicities (M)

Spin Multiplicity (M) Adopted Symmetry (Functional Dependent)
2 C2v / C6
4 C1 (similar to C2)
6 C1

Data sourced from DFT geometry optimizations. aps.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a compound's reactivity. nih.gov DFT calculations on vanadium-benzene clusters have revealed a very large difference in the HOMO-LUMO gap between the majority and minority spin orbitals for both neutral species and their anions. nih.gov

This analysis indicates that the V(n)Bz(n+1) clusters are completely spin-polarized, with the excess electron in the anionic clusters occupying the d orbitals of the vanadium atoms and being delocalized one-dimensionally. nih.gov The significant disparity in the spin-channel energy gaps suggests the potential application of these clusters as spin filters. nih.govnih.gov

Table 2: Qualitative Orbital Gap Characteristics from DFT

Spin Channel HOMO-LUMO Gap Implication
Majority Spin Large Gap (Semiconducting) Low electron mobility
Minority Spin Metallic (No Gap) High electron mobility

Based on findings that predict a half-metallic ferromagnetic ground state for the infinite wire. nih.gov

The spin density, which describes the spatial distribution of unpaired electrons, is a key observable for understanding magnetic phenomena. unimi.it DFT is frequently used to calculate spin density, although results can sometimes overestimate spin delocalization and polarization effects compared to other methods. unimi.it

In the context of Vanadium, bis(h6-benzene)- and related structures, DFT calculations have been performed to reproduce and analyze EPR spectroscopy data, such as isotropic vanadium hyperfine couplings. colab.ws These calculations provide insight into the spin density at the vanadium nucleus. colab.ws The analysis revealed that changes in molecular geometry, such as bending in strained vanadoarenophanes, lead to increased positive contributions to the spin density at the vanadium nucleus. colab.ws This is attributed to the spin polarization of doubly occupied valence orbitals of vanadium-ligand sigma-antibonding character, which become destabilized and more polarizable in bent structures. colab.ws This interplay between structure and spin density is a critical aspect of the molecule's electronic characterization.

Table 3: List of Compound Names

Compound Name
Vanadium, bis(h6-benzene)-
(η6-benzene)vanadium

Multireference Singles-Doubles Configuration Interaction (MRSD-CI) Studies

Multireference Configuration Interaction (MRCI) methods are powerful computational tools for accurately describing the electronic structure of molecules where electron correlation effects are significant, particularly for transition metal complexes with multiple low-lying electronic states. While specific MRSD-CI studies focusing solely on the bis(h6-benzene)vanadium sandwich complex are not widely detailed in the surveyed literature, the methodology has been critically applied to understand its constituent parts and related species.

For instance, detailed analyses using a combination of Complete Active Space Self-Consistent Field (CASSCF) and MRSDCI methods have been performed on the vanadium-benzene half-sandwich cation, V(C₆H₆)⁺. aip.orgresearchgate.net These studies explore the potential energy surfaces and the nature of the electronic states that arise from the interaction of the vanadium ion with a single benzene (B151609) ring. Furthermore, the MRSD-CI technique has been effectively used to compute the hyperfine tensors of other small, vanadium-containing molecules, demonstrating its accuracy and utility in characterizing the electronic environment of the vanadium atom. unb.ca

Ab Initio Methods and Correlated Approaches

A variety of sophisticated ab initio and correlated computational techniques have been employed to elucidate the electronic properties of bis(h6-benzene)vanadium. Experimental studies using pulsed field ionization-zero electron kinetic energy (PFI-ZEKE) photoelectron spectroscopy have been combined with theoretical calculations to precisely determine electronic state energies. aip.org These investigations have utilized Density Functional Theory (DFT) and high-level correlated methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] to identify the ground electronic states of both the neutral complex and its cation. aip.orgaip.org

The ground state of neutral bis(benzene)vanadium is determined to be ²A₁g in an eclipsed D₆h configuration. aip.org The ionization energy, which is the energy required to remove an electron from the complex, has been experimentally measured with high precision.

For related vanadium complexes, such as vanadocene, multireference methods like the Spectroscopically Oriented Configuration Interaction (SORCI) have been used to accurately calculate magnetic properties, underscoring the importance of multideterminant approaches for these types of molecules. acs.orgresearchgate.net

Electronic State and Magnetic Properties

Bis(benzene)vanadium is notable for its distinct magnetic behavior, which originates from its specific electron count and spin configuration.

Characterization as a Paramagnetic 17-Electron Species

Bis(η⁶-benzene)vanadium is a well-characterized paramagnetic molecule. nih.gov It possesses a total of 17 valence electrons, which is one short of the 18 electrons typically found in stable noble gas configurations for organometallic complexes, as described by the 18-electron rule. acs.org This open-shell configuration, with one unpaired electron, is the source of its paramagnetism. The structure consists of a central vanadium atom "sandwiched" between two parallel benzene rings. acs.org

Spin Configuration and Oxidation States

The vanadium atom in the complex is in a formal zero oxidation state, V(0). The 17-electron configuration results in a doublet ground state, with a total electron spin of S = 1/2. acs.org This corresponds to a low-spin configuration for a d⁵ metal center in this particular sandwich geometry. acs.org

NBO Charge Analysis on Vanadium Center

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and bonding interactions within a molecule. For bis(benzene)vanadium, NBO analysis reveals that there is a net transfer of electron density from the π-systems of the two benzene ligands to the central vanadium atom. This results in a partial positive charge on the vanadium center. acs.org Specifically, the calculated NBO charge on the vanadium atom is +0.216 atomic units (a.u.). acs.org This indicates a significant degree of covalent character and charge delocalization in the metal-ligand bonds.

PropertyValueReference
Valence Electron Count17 acs.org
Spin State (S)1/2 (Doublet) acs.org
Vanadium Oxidation State0 colab.ws
NBO Charge on Vanadium+0.216 a.u. acs.org

Magnetic Anisotropy and Zero-Field Splitting

Magnetic anisotropy describes the directional dependence of a molecule's magnetic properties. In paramagnetic molecules with an electron spin S ≥ 1, this anisotropy can lead to a lifting of the degeneracy of the spin sublevels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). oup.comnationalmaglab.org

As bis(benzene)vanadium is an S = 1/2 system, its ground state is a Kramers doublet. This doublet is guaranteed by Kramers' theorem to remain degenerate at zero magnetic field, and therefore, the complex does not exhibit zero-field splitting in its ground state. However, the molecule does possess magnetic anisotropy. Theoretical studies on vanadium-benzene systems have calculated the magnetic anisotropy energy (MAE)—the energy barrier for reorienting the spin—to be relatively small, in the range of 0.05 to 0.5 meV. arxiv.org While small, this anisotropy is a fundamental characteristic of the molecule's magnetic behavior.

Spectroscopic Characterization and Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for studying paramagnetic species like bis(benzene)vanadium. researchgate.net It provides information on the electronic structure, including spin delocalization from the metal to the ligands. researchgate.net

The EPR spectrum of bis(benzene)vanadium is characterized by hyperfine coupling to the 51V nucleus. State-of-the-art Density Functional Theory (DFT) calculations have been successfully used to reproduce the measured isotropic vanadium hyperfine couplings and their anisotropies. colab.ws Analysis has shown that bending the sandwich structure affects the spin density at the vanadium nucleus. colab.ws Specifically, an increase in the tilt angle leads to a decrease in the absolute isotropic hyperfine couplings. colab.ws This is attributed to increased positive contributions to the spin density from the spin polarization of doubly occupied valence orbitals that have vanadium-ligand sigma-antibonding character. colab.ws

EPR spectroscopic studies of bis(benzene)vanadium derivatives reveal important information about the g-tensor. In cases where the sandwich axis is bent, the appearance of orthorhombic g and A tensors is observed. researchgate.net This indicates a lower symmetry environment for the vanadium center compared to the ideal D6h structure.

Temperature-dependent EPR spectra for bis(benzene)vanadium have been recorded at temperatures as low as 80 K. colab.ws These studies have identified two distinct types of paramagnetic guest entities, designated as VBM (I) and VBM (II), which exhibit dynamical effects due to reorientational motion. colab.ws For VBM (I), the molecular z-axis is confined to a small angular distribution, while VBM (II) shows a completely disordered distribution. colab.ws At low temperatures, these reorientational motions are frozen, resulting in a powder-like EPR spectrum for the VBM (II) species. colab.ws

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding within the molecule and the structural perturbations of the benzene (B151609) ligands upon coordination to the vanadium atom.

Infrared (IR) spectroscopy of bis(benzene)vanadium reveals vibrational modes characteristic of the benzene moiety, perturbed by the bonding to the metal cation. nih.govmpg.de The interaction with the vanadium atom leads to shifts in the vibrational frequencies of the benzene rings compared to free benzene. mpg.de The metal atom withdraws electron density from the π orbitals, weakening the bonding within the ring system and making the ring-based vibrations less rigid. mpg.de Consequently, most of the vibrational bands are red-shifted (shifted to lower wavenumbers) relative to free benzene. mpg.de A notable exception is the ν11 mode (out-of-plane C-H bend), which exhibits a significant blue-shift (shift to higher wavenumbers). mpg.de

Comparison of Experimental IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeDescriptionFree Benzene (Gas Phase)V⁺(C₆H₆)₂ (Gas Phase)
ν₁₁Out-of-plane C-H bend673769
ν₁Ring breathing992965 (vw)
ν₁₈In-plane C-H bend10381008
ν₁₉In-plane C ring distortion14861449
Data sourced from reference mpg.de. (vw) = very weak.

Gas-phase Infrared Multiple Photon Dissociation (IRMPD) spectroscopy has been employed to measure the infrared spectra of the mass-selected bis(benzene)vanadium cation, V⁺(C₆H₆)₂. nih.govmpg.de This technique involves trapping the ions of interest in an ion-trap mass spectrometer. nih.govnih.gov The trapped ions are then irradiated with a tunable, high-power infrared laser, such as a free-electron laser. nih.govmpg.de

When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. mpg.de For V⁺(C₆H₆)₂, photodissociation occurs through the elimination of an intact neutral benzene molecule. mpg.de By monitoring the yield of the resulting fragment ions (V⁺(C₆H₆)) as a function of the infrared wavelength, an IR spectrum is generated. nih.govmpg.de This method allows for the acquisition of vibrational spectra for size-selected, solvent-free organometallic complexes. mpg.dempg.de The vibrational patterns observed for V⁺(C₆H₆)₂ confirm a sandwich structure. nih.gov

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and electronic environment of diamagnetic compounds. However, as Vanadium, bis(h6-benzene)- is a paramagnetic species, its NMR characterization is not straightforward. The following sections discuss NMR studies on related materials.

Based on available scientific literature, dedicated ¹H Magic Angle Spinning (MAS) NMR studies specifically on composites of Vanadium, bis(h6-benzene)- have not been reported. This technique is typically employed to gain structural information on solid materials.

There are no specific reports in the surveyed literature detailing solid-state ²H NMR studies on the perdeuteriobenzene analog of Vanadium, bis(h6-benzene)-. However, this technique has been applied to analogous systems, such as bis(benzene)chromium composites. In those studies, solid-state ²H NMR on perdeuterated analogues helped to identify the presence and mobility of neutral and cationic organometallic species within the pores of mesoporous materials. acs.org Such an approach could theoretically be applied to probe the dynamics and state of vanadium-based analogs.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic structure of Vanadium, bis(h6-benzene)- has been investigated using UV-Visible absorption spectroscopy. aip.org The spectrum is characterized by transitions involving the metal d-orbitals and the π-orbitals of the benzene ligands.

Early studies of the vapor-phase UV absorption spectrum of the vanadium complex identified Rydberg series, although the absorption bands were noted to be quite broad. aip.org More recent analyses, supported by theoretical calculations, have helped to assign these transitions. The electronic ground state of the neutral Vanadium, bis(h6-benzene)- complex is determined to be ²A₁g. aip.org The UV-Vis spectrum arises from electronic transitions from this ground state to various excited states, which include ligand-to-metal charge-transfer (LMCT) bands.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Vanadium, bis(h6-benzene)-, XPS provides critical insights into the oxidation state of the central vanadium atom and the chemical environment of the carbon atoms in the benzene ligands.

Detailed research findings on the XPS of Vanadium, bis(h6-benzene)- are not extensively available in the public domain. However, the expected spectroscopic features can be elucidated by examining data from related organometallic compounds and fundamental principles of XPS. In Vanadium, bis(h6-benzene)-, the vanadium atom is in a formal oxidation state of zero (V(0)). This low oxidation state is expected to result in a V 2p binding energy that is significantly lower than those observed for vanadium oxides, where the metal is in higher oxidation states (e.g., V4+ or V5+).

The V 2p spectrum for a V(0) compound is anticipated to show the characteristic spin-orbit splitting into V 2p3/2 and V 2p1/2 components. The binding energy for the V 2p3/2 peak in V(0) metallic systems is typically observed around 512.3 eV. For bis(benzene)vanadium, the interaction with the benzene ligands would slightly alter the electronic environment of the vanadium atom, but the binding energy is expected to remain indicative of a low oxidation state.

The C 1s spectrum of the benzene ligands in Vanadium, bis(h6-benzene)- is expected to show a primary peak corresponding to the carbon atoms in the aromatic rings. The coordination to the vanadium atom will influence the electron density of the benzene rings, leading to a chemical shift in the C 1s binding energy compared to free benzene. In many organometallic complexes, the C 1s binding energy for carbon atoms directly involved in bonding to a metal is observed in the range of 284-285 eV. The precise value would be sensitive to the nature of the metal-ligand interaction.

Due to the limited availability of direct experimental data for Vanadium, bis(h6-benzene)-, the following table provides an estimation of the expected binding energies for the core levels of vanadium and carbon based on data from analogous systems.

Core LevelExpected Binding Energy (eV)Notes
V 2p3/2~512.5 - 513.5Reflects the V(0) oxidation state, slightly shifted due to ligand coordination.
V 2p1/2~520.0 - 521.0Spin-orbit splitting component of the V 2p level.
C 1s~284.5 - 285.5Corresponds to the carbon atoms of the benzene ligands coordinated to the vanadium center.

Reactivity and Reaction Mechanisms

Reactions with Small Molecules

Vanadium, bis(h6-benzene)- exhibits reactivity towards various small molecules, which can lead to the formation of new products and intermediates.

Reactivity towards Carbon Oxides (CO, CO₂)

The anionic species generated from the reduction of Vanadium, bis(h6-benzene)-, such as K[V(C₆H₆)₂], readily reacts with both carbon monoxide (CO) and carbon dioxide (CO₂). rsc.org In these reactions, the anionic vanadium complex is reoxidized back to the neutral vanadium(0) complex, Vanadium, bis(h6-benzene)-. rsc.org These reactions also produce C₁ and C₂ products, with the relative yields being dependent on the concentrations of the reactants. rsc.org While specific studies on Vanadium, bis(h6-benzene)- catalysis for CO₂ and epoxide coupling are not detailed, related vanadium complexes have shown significant catalytic activity in such reactions. nih.gov For example, certain vanadium aminophenolate complexes are effective catalysts for the reaction of propylene (B89431) oxide with CO₂. nih.gov

Interaction with Ozone (O₃)

The interaction of bis(arene) metal complexes with ozone has been a subject of study. For instance, the reaction of bis(benzene)chromium with ozone has been investigated using matrix-isolation infrared spectroscopy and computational methods. researchgate.netmdpi.com In a related context, ozone is known to be highly reactive with benzene (B151609) rings, capable of disrupting them. unipd.it While direct studies on the reaction of Vanadium, bis(h6-benzene)- with ozone are not extensively detailed in the provided results, the reactivity of the benzene ligands suggests that an interaction is likely.

Oxidative Addition and Insertion Reactions (for specific derivatives like vanadoarenophanes)

Ansa-vanadium complexes, such as tin-bridged vanadoarenophanes, have been investigated for their reactivity in oxidative addition and insertion reactions. researchgate.net Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex is oxidized, and new ligands are added. mathabhangacollege.ac.innumberanalytics.com

In the case of tin-bridged vanadoarenophanes, these complexes can undergo oxidative addition reactions, for example, with platinum complexes. researchgate.net This reactivity highlights the potential of these strained systems to activate small molecules. Insertion reactions, where a molecule inserts into a metal-ligand bond, are also a key aspect of the reactivity of these derivatives. umb.edunumberanalytics.com For example, the insertion of unsaturated molecules into the metal-bridge bond can lead to the formation of novel metallacycles.

The study of these reactions is crucial for understanding the fundamental reactivity of these constrained organometallic systems and for their potential application in catalysis, where oxidative addition and insertion are often key steps in catalytic cycles. researchgate.netnumberanalytics.com

Role as Electron-Rich Reagents

Bis(benzene)vanadium is a 17-electron, paramagnetic complex with the vanadium in a formal oxidation state of 0. mocvd-precursor-encyclopedia.de This electron-rich nature makes it a potent reducing agent in various chemical transformations. a2bchem.com It can be readily oxidized to the corresponding 16-electron vanadium(+1) cation. thieme-connect.de

The reducing power of bis(benzene)vanadium is demonstrated in its reaction with mesoporous niobium oxide, where it reduces the niobium framework. nih.gov Furthermore, bis(benzene)vanadium can be reduced with potassium in coordinating ether solvents to form the corresponding 18-electron bis(arene)vanadate(–) anions. rsc.org These anionic species are even more powerful reducing agents. For example, the potassium salt of the bis(benzene)vanadate(–) anion is readily reoxidized by carbon monoxide and carbon dioxide back to the neutral vanadium(0) complex. rsc.org

This ability to act as an electron source makes bis(benzene)vanadium and its derivatives valuable reagents in synthetic chemistry for facilitating reduction processes. a2bchem.com

Advanced Applications in Materials Science and Catalysis

Precursors for Advanced Materials

Vanadium, bis(h6-benzene)- serves as a versatile starting material for a range of advanced materials, from low-dimensional composites to specialized thin films, leveraging the zerovalent state and reactivity of its central vanadium atom.

Fabrication of Low-Dimensional Metal-Organic Composites

Vanadium, bis(h6-benzene)- has been successfully used to synthesize low-dimensional metal-organic composites. A notable example is the creation of a bis(benzene)vanadium mesoporous niobium oxide composite. americanelements.com In this synthesis, the bis(benzene)vanadium is introduced into the pores of mesoporous niobium oxide, where it reduces the transition metal oxide framework. americanelements.com

The resulting material exhibits distinct characteristics from the starting mesoporous material. Characterization via nitrogen adsorption and desorption analysis shows a modification in the physical structure. americanelements.com The introduction of the organometallic species into the pores leads to a measurable change in conductivity; the composite material has a conductivity of 10⁻⁴ ohm⁻¹ cm⁻¹, which is significantly higher than analogous composites made with bis(benzene)chromium. americanelements.com This increased conductivity is attributed to the low-dimensional bis-arene vanadium phase within the pores. americanelements.com

Table 1: Physical Properties of Bis(benzene)vanadium Mesoporous Niobium Oxide Composite

Property Starting Material (Mesoporous Nb₂O₅) Composite Material
BET Surface Area 580 m² g⁻¹ 467 m² g⁻¹
Pore Size 28 Å 25 Å
Pore Volume 0.500 cm³ g⁻¹ 0.363 cm³ g⁻¹
Conductivity Insulating 10⁻⁴ ohm⁻¹ cm⁻¹

Data sourced from synthesis and characterization studies. americanelements.com

Preparation of Molecule-Based Magnets and Ordered Crystals

This magnetic material can be synthesized through different methods, including from a solution in dichloromethane (B109758) or via chemical vapor deposition (CVD). science24.com The CVD method involves reacting the precursors, bis(benzene)vanadium and TCNE, to form a solvent-free thin magnetic film on a substrate. science24.com In-situ preparation and analysis using X-ray photoelectron spectroscopy (XPS) have been used to characterize these films, confirming the charge state of the vanadium ion as V²⁺. science24.com

Precursors for Vanadium-Doped Functional Materials

Vanadium, bis(h6-benzene)- has been explored as a precursor for doping materials to impart specific functionalities.

SiC: The use of Vanadium, bis(h6-benzene)- as a precursor for doping silicon carbide (SiC) to produce semi-insulating crystals is not prominently documented in the reviewed scientific literature. Studies on vanadium-doped SiC typically report the use of other precursors, such as vanadium tetrachloride or the direct addition of elemental vanadium during growth processes like physical vapor transport (PVT). researchgate.netscribd.com

Hydrogen Storage Materials: Bis(benzene)vanadium is used as a precursor to create vanadium-doped materials for hydrogen storage applications. acs.org In one method, hexagonally packed mesoporous silica (B1680970) is treated with bis(benzene)vanadium. The resulting composite material demonstrates a higher capacity for hydrogen adsorption compared to the undoped pristine silica. This enhancement is attributed to the presence of vanadium centers on the surface, which facilitate Kubas binding of hydrogen. acs.org

Synthesis of Carbon-Encapsulated Vanadium Oxide Nanocrystals

While the synthesis of carbon-encapsulated vanadium oxide nanocrystals is an active area of research for applications like battery electrodes, the use of Vanadium, bis(h6-benzene)- as the specific precursor for this process is not well-documented in the available scientific literature. Research in this area more commonly describes the use of other vanadium sources, such as vanadocene dichloride, vanadyl acetylacetonate, or ammonium (B1175870) metavanadate, which are pyrolyzed or otherwise treated to form vanadium oxide nanoparticles within a carbon matrix. dokumen.pubscribd.comacs.org

Precursors for Thin Film Deposition

Vanadium, bis(h6-benzene)- is an effective precursor for metal-organic chemical vapor deposition (MOCVD). It is used to deposit thin films of vanadium-containing materials, such as vanadium carbide (VCₓ) and vanadium carbonitride (V(C,N)). scribd.com Being a solid at room temperature, it can be sublimed and transported in the gas phase to a heated substrate where it decomposes to form a strongly adhering layer. scribd.com This process is suitable for coating materials like hardmetals at temperatures around 1000°C.

Table 2: MOCVD of Vanadium Carbide from Bis(benzene)vanadium

Parameter Value/Observation
Precursor V(C₆H₆)₂
Substrate Steel
Deposition Temperature 400°C - 550°C
Film Composition Approx. V₀.₅₂C₀.₄₈
Crystal Structure Polycrystalline (cubic V₈C₇)

Data from MOCVD studies of bis(benzene)vanadium. scribd.com

Catalytic Precursor Studies

The potential of Vanadium, bis(h6-benzene)- as a precursor for catalysts is an area of scientific interest, though specific, large-scale industrial applications are not yet established. Organometallic compounds, in general, are recognized as useful catalyst precursors. americanelements.com The reactivity of bis(benzene)vanadium allows for modifications, such as metallation, which can be a step toward creating catalytically active species. asau.ru

Research into vanadium-based catalysis is extensive, with applications in olefin polymerization, oxidation reactions, and hydrogenations. asau.rudntb.gov.uapschemicals.com For instance, various vanadium complexes are known to act as precursors for Ziegler-Natta polymerization of α-olefins. dntb.gov.uaresearchgate.net Studies have focused on designing new vanadium complex catalysts for precise olefin polymerization, often activated by co-catalysts like alkylaluminum chlorides. researchgate.net While much of this research involves other vanadium complexes, recent studies suggest that modifying the π-ligands of compounds like bis(benzene)vanadium could offer new pathways to fine-tune catalytic properties for specific applications in materials science and organic synthesis. dokumen.pub

Oligomerization and Polymerization of Unsaturated Monomers

Bis(arene) derivatives of transition metals in low oxidation states, such as Vanadium, bis(η6-benzene)-, are recognized as valuable precursors for catalytic systems. researchgate.net These systems are particularly relevant for the oligomerization and polymerization of unsaturated monomers. researchgate.net Research in this area has investigated the catalytic activity of various vanadium-based compounds for reactions like the polymerization of olefins. keio.ac.jp

While many highly active vanadium catalysts are complex coordination compounds, the fundamental reactivity of simpler structures like bis(benzene)vanadium provides a basis for developing more sophisticated systems. researchgate.net The use of these bis(arene) metal complexes as starting materials is a key strategy in the synthesis of catalysts for producing polymers from monomers such as ethylene (B1197577) and various dienes. keio.ac.jpresearchgate.net The catalytic performance is often tuned by modifying the ligands attached to the vanadium center, but the foundational bis(arene) structure remains a significant area of study.

Investigations in Electrocatalysis (as components in composite materials)

A notable application of Vanadium, bis(η6-benzene)- is its use as a component in electrocatalytic composite materials. Researchers have successfully synthesized and characterized composites where bis(benzene)vanadium is incorporated into the structure of mesoporous niobium oxide. In this process, the organometallic compound is introduced into the nano-sized pores of the oxide framework.

The interaction between the two components is significant; the bis(benzene)vanadium acts as a reducing agent, causing a reduction of the mesoporous transition metal oxide framework. This results in a composite material with intriguing electronic properties. The conductivity of the bis(benzene)vanadium mesoporous niobium oxide composite was measured to be 10⁻⁴ ohm⁻¹ cm⁻¹, a value significantly greater than analogous composites made with bis(benzene)chromium. This enhanced conductivity is attributed to the presence of a low-dimensional, mixed-oxidation-state organometallic vanadium phase within the pores of the material. The formation of this conductive phase is rationalized by the balance between the Hubbard potential and the estimated bandwidth of the organometallic species.

The table below summarizes the changes in the physical properties of the mesoporous niobium oxide host upon the incorporation of bis(benzene)vanadium.

Table 1: Physical Properties of Niobium Oxide Composite Interactive table based on data from scientific research.

Property Mesoporous Niobium Oxide (Initial) Bis(benzene)vanadium Composite (Final)
BET Surface Area 580 m²/g 467 m²/g
Pore Size 28 Å 25 Å
Pore Volume 0.500 cm³/g 0.363 cm³/g

| Conductivity | Insulating | 10⁻⁴ ohm⁻¹ cm⁻¹ |

These findings highlight the potential of using Vanadium, bis(η6-benzene)- to create novel composite materials with tailored electronic functionalities for electrocatalytic applications.

Photoreactivity and Photocatalytic Systems

The field of photocatalysis frequently employs transition metal compounds, including a variety of vanadium oxides and complexes, for driving chemical reactions with light. These materials are used in applications ranging from the degradation of organic dyes to the oxidation of hydrocarbons. However, based on a review of available scientific literature, specific studies detailing the intrinsic photoreactivity of Vanadium, bis(η6-benzene)- or its direct application in photocatalytic systems are not prominent. While the electronic properties of bis(benzene)vanadium have been investigated through techniques like photoelectron spectroscopy, its role as a primary photocatalyst remains a less explored area compared to other vanadium-containing materials. keio.ac.jp

Q & A

Q. Q1: What are the primary synthetic routes for preparing bis(h6-benzene)vanadium, and how can experimental parameters be optimized for high yield and purity?

Methodological Answer : Synthesis typically involves ligand substitution or redox reactions under inert atmospheres. For example, vanadium precursors like vanadium(III) chloride may react with benzene in tetrahydrofuran (THF) at low temperatures. Optimization requires controlling stoichiometry, reaction time, and solvent polarity. Purity can be enhanced via recrystallization or column chromatography, with progress monitored using UV-Vis spectroscopy to track ligand coordination shifts (e.g., benzene’s π→d-orbital transitions) . Yield optimization may involve iterative adjustments of temperature (-30°C to 25°C) and ligand-to-metal ratios (1:1 to 2:1), validated by elemental analysis and mass spectrometry .

Q. Q2: Which spectroscopic and crystallographic techniques are most effective for characterizing the electronic structure of bis(h6-benzene)vanadium?

Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Probes vanadium’s oxidation state and ligand-field splitting via K-edge analysis .
  • EPR Spectroscopy : Detects paramagnetic species (e.g., V(IV) impurities) but is less effective for diamagnetic V(0) or V(III) states .
  • Single-crystal X-ray Diffraction : Resolves bond distances (e.g., V–C distances ~2.3–2.5 Å) and confirms h6-benzene coordination geometry .
  • DFT Calculations : Validate experimental data by modeling electronic transitions and comparing simulated vs. observed UV-Vis spectra .

Advanced Research Questions

Q. Q3: How do solvent polarity and counterion selection influence the stability and reactivity of bis(h6-benzene)vanadium in catalytic applications?

Methodological Answer :

  • Solvent Effects : Nonpolar solvents (e.g., hexane) stabilize the complex but reduce solubility, while polar solvents (e.g., acetonitrile) may displace benzene ligands. Stability tests under varying dielectric constants (ε) can identify optimal conditions .
  • Counterion Impact : Bulky counterions (e.g., BArF4−) enhance solubility and prevent aggregation, whereas smaller ions (Cl−) may induce ligand dissociation. Conductivity measurements and cyclic voltammetry (e.g., redox potentials shifting by ±0.2 V) quantify ion-pairing effects .

Q. Q4: What mechanisms underlie contradictory reports on bis(h6-benzene)vanadium’s catalytic activity in C–H bond functionalization?

Methodological Answer : Discrepancies often arise from:

  • Substrate Scope : Electron-deficient arenes may inhibit catalytic cycles by competing with benzene ligands. Control experiments with substituted arenes (e.g., toluene vs. nitrobenzene) clarify substrate compatibility .
  • Reaction Conditions : Oxygen or moisture traces can oxidize vanadium centers, deactivating the catalyst. Replicate studies under rigorously inert conditions (glovebox, Schlenk line) and characterize post-reaction catalysts via XPS to confirm oxidation state retention .

Q. Q5: How can computational modeling resolve ambiguities in the thermodynamic stability of bis(h6-benzene)vanadium derivatives?

Methodological Answer :

  • Benchmarking Methods : Compare DFT functionals (e.g., B3LYP vs. PBE0) to experimental thermochemical data (e.g., bond dissociation energies). For example, vanadium–benzene bond energies calculated at 120–150 kJ/mol should align with calorimetric measurements .
  • Reaction Pathway Simulations : Identify intermediates in ligand substitution pathways using Nudged Elastic Band (NEB) calculations, validated by in situ IR spectroscopy .

Data Analysis and Interpretation

Q. Q6: How should researchers address discrepancies between experimental and computational data on bis(h6-benzene)vanadium’s magnetic properties?

Methodological Answer :

  • Error Source Identification : Cross-check computational parameters (e.g., basis sets, spin states) and experimental conditions (e.g., sample purity, temperature). For example, SQUID magnetometry data showing μeff = 1.2–1.5 μB may conflict with DFT-predicted spin states if spin-orbit coupling is neglected .
  • Multi-Technique Validation : Pair magnetic data with Mössbauer spectroscopy (for V isotopes) or EPR to resolve oxidation state ambiguities .

Q. Q7: What statistical frameworks are appropriate for analyzing structure-activity relationships in bis(h6-benzene)vanadium complexes?

Methodological Answer :

  • Multivariate Regression : Correlate ligand electronic parameters (Hammett σ constants) with catalytic turnover numbers (TONs).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., bond lengths, redox potentials) to identify dominant factors influencing reactivity .

Experimental Design and Validation

Q. Q8: How can researchers design controlled experiments to isolate the effects of vanadium’s oxidation state in bis(h6-benzene)vanadium-mediated reactions?

Methodological Answer :

  • Synthetic Controls : Prepare isotopologues (e.g., ⁵¹V-enriched complexes) to track redox changes via isotope-sensitive techniques like NMR or mass spectrometry .
  • In Situ Monitoring : Use UV-Vis stopped-flow methods to capture transient species (e.g., V(II) intermediates) during catalytic cycles .

Q. Q9: What validation protocols ensure reproducibility in kinetic studies of bis(h6-benzene)vanadium reactivity?

Methodological Answer :

  • Rate Law Determination : Conduct initial rate experiments under pseudo-first-order conditions ([substrate] >> [catalyst]).
  • Arrhenius Analysis : Measure rate constants at multiple temperatures (e.g., 25–60°C) to calculate activation parameters (ΔH‡, ΔS‡) and compare with computational predictions .

Emerging Research Directions

Q. Q10: What unexplored applications of bis(h6-benzene)vanadium exist in bioinorganic chemistry, and how can its toxicity profile be mitigated?

Methodological Answer :

  • Antimicrobial Studies : Screen complexes against Gram-positive/-negative bacteria, using MIC assays and cytotoxicity tests (e.g., MTT assays on mammalian cells) .
  • Ligand Functionalization : Introduce hydrophilic substituents (e.g., –COOH) to benzene ligands to enhance biocompatibility and reduce cellular uptake of vanadium .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.